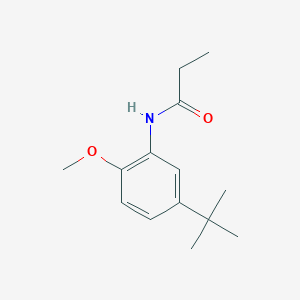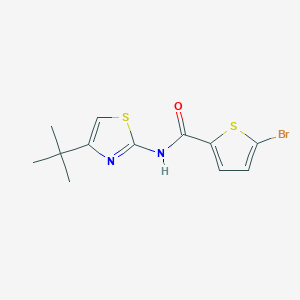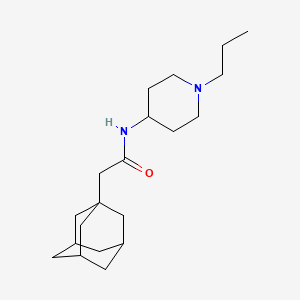
2-ethyl-N-(1-propyl-4-piperidinyl)butanamide
Übersicht
Beschreibung
2-ethyl-N-(1-propyl-4-piperidinyl)butanamide, commonly known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that belongs to the class of piperidine derivatives and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
EPPB acts as a selective sigma-1 receptor agonist, which means that it activates the sigma-1 receptor and triggers a cascade of downstream signaling events. The sigma-1 receptor is known to modulate various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release. By activating the sigma-1 receptor, EPPB can modulate these processes and affect various physiological and pathological conditions.
Biochemical and Physiological Effects:
EPPB has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, ion channel activity, and neurotransmitter release. It has also been shown to have neuroprotective effects and can protect against various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, EPPB has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory and pain-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
EPPB has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, EPPB also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on EPPB. One potential direction is the development of EPPB derivatives with improved pharmacokinetic properties and increased selectivity for the sigma-1 receptor. Another direction is the investigation of the potential therapeutic applications of EPPB in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, the role of the sigma-1 receptor in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its function and potential therapeutic applications.
Conclusion:
In conclusion, EPPB is a synthetic compound that has gained significant attention in the field of scientific research. It is primarily used as a research tool to study the function of the sigma-1 receptor and has potential applications in various fields, including neuroprotection, anti-inflammation, and pain relief. While EPPB has several advantages for lab experiments, further research is needed to optimize its pharmacokinetic properties and investigate its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
EPPB has been extensively studied for its potential applications in various fields of scientific research. It is primarily used as a research tool to study the function of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. EPPB has been shown to bind to the sigma-1 receptor with high affinity and selectivity, making it an ideal ligand for studying the function of this receptor.
Eigenschaften
IUPAC Name |
2-ethyl-N-(1-propylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-4-9-16-10-7-13(8-11-16)15-14(17)12(5-2)6-3/h12-13H,4-11H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFPMGQDHGCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4433134.png)

![N-[3-(acetylamino)phenyl]cyclopentanecarboxamide](/img/structure/B4433155.png)
![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4433166.png)


![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433185.png)


![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4433226.png)


![1-[2-(4-chloro-3-methylphenoxy)butanoyl]piperidine](/img/structure/B4433248.png)